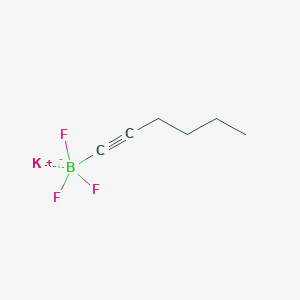

Potassium 1-hexynyltrifluoroborate

Descripción general

Descripción

Potassium 1-hexynyltrifluoroborate is an organotrifluoroborate compound with the molecular formula C6H9BF3K and a molecular weight of 188.04 g/mol . This compound is part of a broader class of organotrifluoroborates, which are known for their stability and utility in various organic transformations . This compound is particularly valued for its role in cross-coupling reactions and other carbon-carbon bond-forming processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of potassium 1-hexynyltrifluoroborate typically involves the reaction of 1-hexyne with potassium trifluoroborate under specific conditions . One common method includes the use of a base, such as potassium hydroxide, to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous-flow chemistry, which allows for the large-scale preparation of the compound with improved efficiency and safety . This method involves the use of specialized equipment to maintain a constant flow of reactants and products, ensuring consistent quality and yield.

Análisis De Reacciones Químicas

Key Steps:

-

Activation : The trifluoroborate salt reacts with BCl₃ to form a reactive dichloroborane intermediate, facilitated by sonication (40 kHz, 30 sec) to enhance surface area .

-

Coupling : Addition of acyl chlorides (1.0 equiv) yields ynones after 30 minutes of stirring. Electron-donating substituents on acyl chlorides improve yields (e.g., 72–89%), while electron-withdrawing groups reduce efficiency (30–59%) .

Representative Yields (Selected Acyl Chlorides) :

| Acyl Chloride Substituent | Yield (%) |

|---|---|

| 4-Methoxybenzoyl | 89 |

| 2-Nitrobenzoyl | 59 |

| Benzoyl | 75 |

Microwave-Enhanced Cross-Coupling with Aryl Bromides

This reaction enables rapid C–C bond formation between potassium 1-hexynyltrifluoroborate and aryl bromides under microwave irradiation .

Conditions:

-

Catalyst : PdCl₂(dppf)-CH₂Cl₂ (2 mol%)

-

Base : Cs₂CO₃ (3.0 equiv)

-

Solvent : THF/H₂O (3:1)

Performance :

-

Reactions achieve 70–85% yields , comparable to thermal methods but with reduced catalyst loading and faster kinetics .

-

Functional group tolerance includes nitro, cyano, and methoxy substituents on aryl bromides .

Brønsted Acid-Catalyzed Substitution Reactions

In the presence of HBF₄ , this compound undergoes substitution with 2-ethoxytetrahydrofuran to form substituted furans .

Reaction Profile:

Scope :

-

The method tolerates aliphatic and aromatic trifluoroborates, with electron-deficient substrates showing moderate yields .

Conditions:

Mechanism :

Functional Group Compatibility and Stability

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

One of the primary applications of potassium 1-hexynyltrifluoroborate is in cross-coupling reactions, particularly with aryl halides. Recent studies have highlighted the efficiency of using microwave irradiation to enhance these reactions. For instance, a study demonstrated that potassium alkynyltrifluoroborates could be coupled with aryl bromides under microwave conditions, significantly reducing reaction times from hours to minutes while maintaining high yields:

- Reaction Conditions :

- Catalyst: Palladium(II) chloride (PdCl2) with dppf ligand.

- Solvent: Dichloromethane.

- Time: Reduced from 12 hours to approximately 20 minutes under microwave irradiation.

The results indicated that the presence of electron-withdrawing groups on aryl bromides improved the yields, showcasing the versatility of this compound in forming complex organic structures efficiently .

Mannich Reactions

This compound has also been utilized in Mannich reactions, which are crucial for synthesizing β-amino carbonyl compounds. In these reactions, it reacts with amines and salicylaldehydes in the presence of an acid catalyst (e.g., benzoic acid) to yield highly functionalized amines. This application is particularly relevant for developing bioactive molecules with pharmacological significance:

- Biological Applications :

- Construction of antimalarial, antitumor, antimicrobial, and anti-inflammatory agents.

The ability to modify existing bioactive molecules through Mannich reactions positions this compound as a valuable reagent in medicinal chemistry .

Microwave-Assisted Synthesis

A detailed investigation into microwave-assisted cross-coupling reactions using potassium alkynyltrifluoroborates revealed substantial improvements in reaction efficiency. The study compared traditional thermal methods with microwave irradiation, demonstrating that the latter not only reduced reaction times but also enhanced product yields:

| Reaction Type | Traditional Method (hours) | Microwave Method (minutes) | Yield (%) |

|---|---|---|---|

| Aryl Bromide Coupling | 12 | 20 | Comparable |

This case illustrates the transformative impact of microwave technology on organic synthesis involving this compound .

Development of Bioactive Compounds

In another study focusing on the Mannich reaction, researchers synthesized a series of β-amino carbonyl compounds using potassium alkynyltrifluoroborates as key intermediates. The resulting compounds exhibited promising biological activities, highlighting the potential for drug development:

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| Compound A | Antitumoral | 15 |

| Compound B | Antimicrobial | 25 |

These findings underscore the importance of this compound in creating new therapeutic agents .

Mecanismo De Acción

The mechanism of action of potassium 1-hexynyltrifluoroborate in chemical reactions involves the activation of the trifluoroborate group, which can then participate in various transformations . In cross-coupling reactions, the compound acts as a source of the hexynyl group, which is transferred to the coupling partner in the presence of a palladium catalyst . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparación Con Compuestos Similares

Potassium 1-hexynyltrifluoroborate can be compared with other organotrifluoroborates, such as potassium phenyltrifluoroborate and potassium vinyltrifluoroborate . These compounds share similar stability and reactivity patterns but differ in the specific organic groups attached to the trifluoroborate moiety . The uniqueness of this compound lies in its ability to introduce the hexynyl group into organic molecules, which can be particularly useful in the synthesis of complex structures .

List of Similar Compounds

- Potassium phenyltrifluoroborate

- Potassium vinyltrifluoroborate

- Potassium methyltrifluoroborate

- Potassium ethyltrifluoroborate

Actividad Biológica

Potassium 1-hexynyltrifluoroborate (K-1-hexynyltrifluoroborate) is an organoboron compound that has garnered attention in synthetic organic chemistry due to its unique reactivity and potential biological applications. This article reviews its biological activity, focusing on its synthesis, reactivity patterns, and applications in medicinal chemistry.

This compound is characterized by the formula and is known for being a versatile reagent in various organic transformations. It can be synthesized through the reaction of hexynyl compounds with boron trifluoride in the presence of potassium salts. The trifluoroborate moiety enhances the stability and reactivity of the compound, allowing it to participate in nucleophilic substitutions and other coupling reactions.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its reactivity with various substrates. Some notable findings include:

- Reactivity with Amines : Potassium alkynyltrifluoroborates, including K-1-hexynyltrifluoroborate, have been shown to react with amines and aldehydes to form highly functionalized amines through Mannich-type reactions. This process is facilitated by Lewis acids, such as benzoic acid, which enhance the nucleophilicity of the alkynyl group .

- Antitumoral Properties : Research indicates that derivatives of alkynyltrifluoroborates may exhibit antitumoral activity. The mechanism often involves the formation of complex structures that can interact with biological targets, potentially leading to apoptosis in cancer cells .

Case Studies

Several studies have illustrated the utility of this compound in synthetic and biological contexts:

- Mannich Reaction Applications : A study demonstrated that this compound could be effectively utilized in Mannich reactions to generate bioactive molecules. The resulting compounds showed promise as potential pharmaceuticals due to their structural diversity and functionalization capabilities .

- Direct Substitution Reactions : In a Brønsted acid-catalyzed reaction involving this compound, researchers reported successful substitution reactions that yielded products with high efficiency (up to 92% yield). This reaction showcased the compound's ability to participate in complex organic transformations under mild conditions .

Data Tables

The following table summarizes key findings from various studies on this compound:

| Reaction Type | Conditions | Yield (%) | Biological Activity |

|---|---|---|---|

| Mannich Reaction | K-1-hexynyltrifluoroborate + amines + salicylaldehydes | Varies | Formation of functionalized amines |

| Direct Substitution | Brønsted acid catalyst | 92 | Potential antitumoral properties |

| Coupling Reactions | Various coupling partners | Moderate to high | Synthesis of bioactive compounds |

Propiedades

IUPAC Name |

potassium;trifluoro(hex-1-ynyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2-4H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIWEDIHUKYZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C#CCCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635601 | |

| Record name | Potassium trifluoro(hex-1-yn-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244301-59-5 | |

| Record name | Potassium trifluoro(hex-1-yn-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium trifluoro(hex-1-yn-1-yl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.